Clethric acid

Description

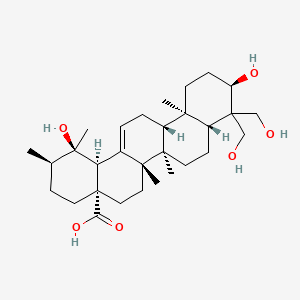

Clethric acid is a naturally occurring compound found in the leaves of the Clethra plant. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. This compound is a type of triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H48O3.

Properties

CAS No. |

68800-57-7 |

|---|---|

Molecular Formula |

C30H48O6 |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-18-8-13-29(24(34)35)15-14-26(3)19(23(29)28(18,5)36)6-7-20-25(2)11-10-22(33)30(16-31,17-32)21(25)9-12-27(20,26)4/h6,18,20-23,31-33,36H,7-17H2,1-5H3,(H,34,35)/t18-,20-,21-,22-,23-,25-,26-,27-,28-,29+/m1/s1 |

InChI Key |

MDDPTIWFHAUVPJ-YIHHDBOSSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(CO)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clethric acid can be achieved through several methods. One common approach involves the extraction of the compound from the leaves of the Clethra plant using solvents such as methanol or acetone. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of plant materials using specific strains of microorganisms. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Esterification Reactions

Citric acid undergoes esterification with alcohols to form esters, a reaction leveraged in polymer synthesis. Key findings include:

Regioselectivity and Catalysts

-

Self-catalyzed vs. catalyzed pathways : In bulk conditions, β-position esterification dominates (β/α ratio >2), while in solvents with higher dielectric constants (e.g., DMSO, DMF), α-position esterification prevails (β/α ratio <2) .

-

Scandium triflate (Sc(OTf)₃) : Enhances regioselectivity for primary alcohols (e.g., 1-hexanol) over secondary alcohols (e.g., 2-hexanol) under mild conditions (70°C) .

Table 1: Esterification Conditions and Outcomes

| Alcohol | Catalyst | Solvent | Temperature | β/α Ratio | Conversion Efficiency |

|---|---|---|---|---|---|

| Butyl glycol | None (bulk) | Bulk | 70°C | 2.8 | 65% |

| 1-Hexanol | Sc(OTf)₃ | DMF | 70°C | 0.5 | 85% |

| 2-Hexanol | TBD | NMP | 100°C | 3.2 | 45% |

Mechanistic Insights

-

Anhydride intermediate : FTIR studies confirm citric anhydride formation at temperatures ≥70°C, facilitating esterification at tertiary carboxylic sites via the Burgi–Dunitz trajectory .

-

Solvent effects : Polar solvents stabilize transition states, altering regioselectivity through hydrogen-bonding interactions .

Thermal Decomposition

Above 175°C, citric acid decomposes endothermically:

Key Observations

-

Hazardous byproducts : Reacts explosively with metal nitrates (e.g., silver nitrate) upon decomposition .

Biochemical Role: Citric Acid Cycle (CAC)

In mitochondria, citric acid intermediates in energy production:

Key Reactions

-

Citrate synthase : Condenses acetyl-CoA with oxaloacetate to form citrate () .

-

Isomerization : Citrate → isocitrate via aconitase.

-

Oxidative decarboxylation : Isocitrate → α-ketoglutarate, generating NADH and CO₂ .

Table 2: CAC Reaction Stoichiometry

| Step | Substrate | Products | Enzyme |

|---|---|---|---|

| 1 | Acetyl-CoA + OAA | Citrate + CoASH | Citrate synthase |

| 4 | α-Ketoglutarate | Succinyl-CoA + CO₂ + NADH | α-KGDH complex |

Reactivity with Oxidizing and Reducing Agents

-

Oxidizers : Exothermic reactions with peroxides or permanganates, producing CO₂ and water .

-

Reducers : Forms citric acid derivatives (e.g., alcohols) under hydrogenation conditions .

Citric acid’s versatility stems from its multifunctional structure, enabling applications ranging from polymer synthesis to metabolic pathways. Controlled reaction conditions (temperature, solvent, catalyst) are critical for optimizing yield and selectivity in industrial processes.

Scientific Research Applications

Clethric acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential role in plant defense mechanisms.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of natural pesticides and herbicides.

Mechanism of Action

Clethric acid exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Clethric acid is often compared with other triterpenoids such as barbinervic acid and cadambinic acid. While these compounds share similar structural features, this compound is unique due to its specific functional groups and biological activities. For instance, this compound has been found to have stronger anti-inflammatory properties compared to barbinervic acid.

List of Similar Compounds

- Barbinervic acid

- Cadambinic acid

- Other triterpenoids found in the Clethra plant

This compound’s unique properties and wide range of applications make it a valuable compound in various scientific fields. Its potential for industrial production and diverse chemical reactions further enhance its significance in research and industry.

Q & A

Q. What are the key structural characteristics of Clethric acid critical for its reactivity in experimental settings?

To determine structural properties, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography (XRD), and mass spectrometry (MS). Ensure purity via high-performance liquid chromatography (HPLC) and validate spectral data against established databases. For novel derivatives, provide full synthetic pathways and comparative analysis with parent compounds .

Q. How should researchers design initial experiments to investigate this compound’s biochemical interactions?

Begin with in vitro assays (e.g., enzyme inhibition studies or binding affinity tests) using standardized protocols. Include positive/negative controls and replicate experiments to assess reproducibility. Use statistical tools (e.g., ANOVA or t-tests) to validate significance. Document deviations from established methods and justify modifications .

Q. What are the best practices for synthesizing and characterizing this compound derivatives?

Follow reproducible synthetic protocols with detailed reaction conditions (solvents, catalysts, temperatures). Characterize intermediates and final products using spectroscopic and chromatographic methods. For known compounds, cross-reference spectral data with literature; for novel derivatives, include elemental analysis and stability testing under varying pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conduct systematic reviews to identify confounding variables (e.g., assay conditions, compound purity, or cell line variations). Perform meta-analyses using tools like RevMan to aggregate data, and apply sensitivity analyses to isolate factors influencing discrepancies. Replicate conflicting studies under controlled conditions to validate hypotheses .

Q. What methodologies are optimal for studying this compound’s mechanism of action in complex biological systems?

Combine omics approaches (proteomics, metabolomics) with computational modeling (molecular docking, QSAR). Validate findings using CRISPR-based gene editing or siRNA knockdowns to confirm target pathways. Use orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) for protein interactions) to cross-verify results .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across preclinical models?

Design cross-species comparative studies with rigorous sampling schedules. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate data. Account for interspecies differences in metabolism using microsomal assays or hepatocyte models. Validate bioavailability via LC-MS/MS quantification in plasma/tissue homogenates .

Q. What strategies ensure robust data interpretation in studies involving this compound’s environmental fate?

Use high-resolution mass spectrometry (HRMS) to track degradation products in environmental matrices. Pair laboratory simulations with field studies to assess real-world stability. Apply multivariate analysis (e.g., principal component analysis (PCA)) to distinguish abiotic vs. biotic degradation pathways. Reference regulatory guidelines (e.g., OECD protocols) for ecological risk assessments .

Methodological Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or ICPSR. Provide step-by-step protocols in supplementary materials, including instrument calibration details and error margins. Use electronic lab notebooks (ELNs) for real-time documentation .

Q. What ethical guidelines apply to studies involving this compound in human-derived cell lines or tissues?

Follow institutional review board (IRB) approvals for human tissue use. Disclose sourcing (e.g., ATCC for cell lines) and confirm absence of cross-contamination via STR profiling. For clinical correlations, anonymize patient data and comply with GDPR/HIPAA regulations .

Q. How should researchers structure literature reviews to contextualize this compound’s applications?

Use citation management tools (EndNote, Zotero) to organize sources. Prioritize primary literature over reviews, and critically appraise study designs using tools like AMSTAR-2. Map knowledge gaps via bibliometric analysis (VOSviewer, CiteSpace) to identify understudied areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.